2,6-Di(pyrazin-2-yl)pyridine

説明

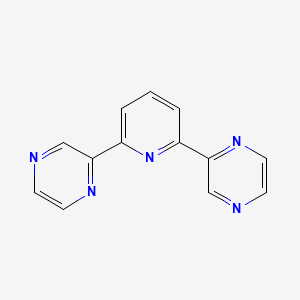

2,6-Di(pyrazin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two pyrazine groups at the 2 and 6 positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(pyrazin-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with pyrazine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is usually heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the desired product in high purity.

化学反応の分析

Coordination and Metalation Reactions

dppy acts as a tridentate N-donor ligand, forming stable complexes with transition metals. Its coordination behavior is central to applications in catalysis, spin-crossover systems, and photophysical materials.

Re(I) Carbonyl Complexes

-

dppy forms octahedral Re(I) complexes of the type [ReCl(CO)₃(dppy-κ²N)] , where the ligand binds via two pyrazine nitrogen atoms .

-

Substituents on the pyrazine rings (e.g., naphthyl, anthryl) modulate electronic properties. For example:

-

Electrochemical Tuning : Pyrazine substituents lower the LUMO energy by ~0.05 eV compared to terpyridine analogs, shifting reduction potentials to less negative values (e.g., −1.45 V vs. −1.50 V for terpy) .

-

Luminescence : Re(I)-dppy complexes exhibit ligand-centered emission with lifetimes in the nanosecond range, influenced by π-stacking interactions .

-

Fe(II) Spin-Crossover Complexes

-

[Fe(dppy)₂]²⁺ complexes display spin-crossover (SCO) behavior, transitioning between high-spin (HS) and low-spin (LS) states.

-

Thermal Hysteresis : A desolvated [Fe(L₅)₂][BF₄]₂ complex (L₅ = benzyl-substituted dppy) shows abrupt spin transitions at T½ = 273 K with 9 K hysteresis .

-

Structural Insights : Fe–N bond lengths vary between 1.90–2.21 Å (LS) and 2.13–2.24 Å (HS), as confirmed by variable-temperature crystallography .

-

Cu(II) and Ni(II) Complexes

-

Cu(II) complexes with dppy derivatives adopt distorted octahedral geometries, with Jahn-Teller elongation along the axial axis .

-

Ni(II) complexes exhibit hydrogen bonding between amino groups and anions (e.g., ClO₄⁻, NO₃⁻), forming 1D chains or 3D networks .

Electrochemical Reactions

dppy’s redox activity is critical for designing electrocatalysts and light-harvesting systems.

| Property | Re(I)-dppy Complex | Re(I)-terpy Complex |

|---|---|---|

| Reduction Potential (V) | −1.45 to −1.55 | −1.50 to −1.60 |

| Oxidation Potential (V) | +1.35 to +1.45 | +1.40 to +1.50 |

| HOMO-LUMO Gap (eV) | 3.79–3.84 | 3.82–3.89 |

-

Reduction : Localized on the triimine core (π* orbitals), facilitated by electron-withdrawing pyrazine groups .

-

Oxidation : Metal-centered (Re(I)/Re(II)) or ligand-based, depending on substituents .

Supramolecular Interactions

dppy’s planar structure enables π-π stacking and hydrogen bonding, directing crystal packing:

-

π-Stacking : In Re(I) complexes, intermolecular interactions between pyrazine/pyridine rings and aryl substituents stabilize layered structures (e.g., interplanar distances: 3.4–3.6 Å) .

-

Hydrogen Bonding : Ni(II)-dppy complexes form 1D chains via N–H∙∙∙O interactions with ClO₄⁻, whereas NO₃⁻ promotes 3D networks .

Substituent Effects on Reactivity

Functionalization of dppy’s pyrazine rings alters steric and electronic properties:

-

Steric Effects : Bulky substituents (e.g., 9-anthryl) increase dihedral angles (>80°) between the pendant aryl group and pyridine ring, reducing electronic coupling .

Synthetic Modifications

dppy derivatives are synthesized via:

科学的研究の応用

2,6-Di(pyrazin-2-yl)pyridine has several scientific research applications:

Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which can exhibit interesting electronic, magnetic, and catalytic properties.

Medicinal Chemistry: Research has shown that metal complexes of this compound exhibit antiproliferative activity against certain cancer cell lines.

Material Science:

作用機序

The mechanism of action of 2,6-Di(pyrazin-2-yl)pyridine largely depends on its role as a ligand in coordination complexes. When coordinated to a metal center, the compound can influence the electronic properties of the metal, thereby affecting its reactivity and catalytic activity. The molecular targets and pathways involved in its biological activity, particularly its antiproliferative effects, are thought to involve interactions with cellular DNA and proteins, leading to the inhibition of cell growth and induction of apoptosis .

類似化合物との比較

Similar Compounds

2,2’6’,2’'-Terpyridine: Another tridentate ligand with similar coordination properties.

2,6-Di(thiazol-2-yl)pyridine: A structurally similar compound with thiazole groups instead of pyrazine groups.

Uniqueness

2,6-Di(pyrazin-2-yl)pyridine is unique due to the presence of pyrazine groups, which can enhance its electron-donating ability and coordination versatility compared to other similar compounds. This makes it particularly useful in forming stable metal complexes with diverse applications in catalysis and medicinal chemistry .

生物活性

2,6-Di(pyrazin-2-yl)pyridine (dppy) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of metal complexes. This article explores the biological activity of dppy, focusing on its antiproliferative properties, mechanisms of action, and the effects of its metal complexes.

Chemical Structure and Properties

The structure of this compound is characterized by two pyrazine rings attached to a pyridine core, which contributes to its unique electronic properties. This configuration allows for significant π-conjugation, enhancing its interaction with biological targets.

Antiproliferative Activity

Research indicates that dppy and its metal complexes exhibit significant antiproliferative activity against various cancer cell lines. Notably, studies have demonstrated that copper(II) complexes of dppy possess enhanced cytotoxicity compared to other metal complexes.

Table 1: IC50 Values of dppy Complexes Against Cancer Cell Lines

| Complex Type | HCT116 (Colorectal) | A2780 (Ovarian) | HCT116-DoxR (Doxorubicin Resistant) | Fibroblasts |

|---|---|---|---|---|

| Cu(dppy) | 0.15 ± 0.08 µM | 0.79 ± 0.05 µM | 0.34 ± 0.02 µM | 12.57 ± 0.02 µM |

| Ni(dppy) | Not Available | Not Available | Not Available | Not Available |

| Ag(dppy) | Not Available | Not Available | Not Available | Not Available |

The IC50 values indicate that the copper(II) complex of dppy is significantly more effective against HCT116 and A2780 cell lines than against normal fibroblasts, suggesting a selective cytotoxic effect towards cancer cells .

The antiproliferative effects of dppy and its metal complexes are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Copper(II) complexes induce oxidative stress in cancer cells by increasing ROS levels, which leads to apoptosis and autophagy .

- Cell Cycle Interference : These complexes disrupt normal cell cycle progression, contributing to their cytotoxic effects .

- DNA Interaction : The ability of dppy complexes to intercalate with DNA has been noted, leading to DNA cleavage and subsequent cell death .

Case Studies

- Copper(II) Complexes : A study highlighted the effectiveness of copper(II)-dppy complexes in inducing apoptosis in HCT116 cells through ROS generation and DNA intercalation . The five-coordinate geometry of these complexes was found to enhance their biological activity.

- Silver(I) Complexes : Silver(I) complexes with dppy have also been investigated for their antimicrobial properties, showcasing a different aspect of the biological activity related to this compound .

- Nickel(II) Complexes : Research on nickel(II) complexes of a related compound (N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine) revealed interesting structural characteristics that influence their biological interactions .

特性

IUPAC Name |

2-(6-pyrazin-2-ylpyridin-2-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5/c1-2-10(12-8-14-4-6-16-12)18-11(3-1)13-9-15-5-7-17-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFBGNSRINOWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NC=CN=C2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the structure of 2,6-Di(pyrazin-2-yl)pyridine influence its coordination chemistry and ability to form complexes with metals like copper?

A: this compound acts as a tridentate ligand, meaning it can bind to a metal ion through three nitrogen atoms – one from each of the pyridine and pyrazine rings [, ]. This "pincer" configuration creates stable five-coordinate complexes with metals like copper(II) []. The substituents on the central pyridine ring can further influence the complex's geometry and properties, affecting its catalytic activity and antiproliferative behavior [].

Q2: What catalytic properties have been observed with copper(II) complexes of this compound derivatives, and what factors influence their catalytic activity?

A: Copper(II) complexes of this compound derivatives have shown catalytic activity in the oxidation of alkanes and alcohols using peroxides []. The nature of the substituent on the pyridine ring, as well as the overall structure of the triimine ligand (e.g., comparing to 2,2':6',2''-terpyridine or 2,6-di(thiazol-2-yl)pyridine), significantly influence the catalytic activity and selectivity of the complex [, ]. Kinetic studies suggest a mechanism involving competitive interaction of hydroxyl radicals with both the solvent and the substrate within the catalyst's cavity [].

Q3: What is the impact of incorporating a carbazole group onto the this compound scaffold on the photophysical properties of Rhenium(I) carbonyl complexes?

A: When a carbazole group is introduced to the this compound ligand framework via a phenylene linker and then complexed with Rhenium(I) carbonyl, it exhibits a lesser influence on the triplet excited state compared to a pyrrolidine group []. This modification offers valuable insights into fine-tuning the luminescent properties of these complexes for potential applications in areas like organic light-emitting diodes (OLEDs) [].

Q4: How does the self-assembly behavior of this compound derivatives influence their potential for gelation?

A: The gelation ability of this compound derivatives is closely tied to their self-assembly behavior, which can be influenced by factors like intermolecular interactions and molecular shape []. For instance, while CuCl2 complexes with 4'-(n-cyanophenyl)-2,2',6',2″-terpyridine are known to form gels, analogous complexes with 4-(n-cyanophenyl)-2,6-di-pyrazin-2-yl-pyridine tend to crystallize []. This difference highlights the delicate balance required between molecular structure and intermolecular forces for gelation to occur in these coordination compounds.

Q5: What analytical techniques are commonly employed to characterize this compound derivatives and their metal complexes?

A5: Various spectroscopic and analytical techniques are used to characterize this compound derivatives and their metal complexes. These include:

- UV-Vis Spectroscopy: To study the electronic transitions and understand the light absorption properties of the compounds, particularly relevant for complexes with photophysical applications [].

- Electrochemical methods: To investigate the redox properties of the metal complexes, offering insights into their potential as catalysts [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。